ETHYL 2-[2-(4-CHLOROPHENYL)ACETAMIDO]-1-BENZOTHIOPHENE-3-CARBOXYLATE
Overview
Description
ETHYL 2-[2-(4-CHLOROPHENYL)ACETAMIDO]-1-BENZOTHIOPHENE-3-CARBOXYLATE is a synthetic organic compound that belongs to the class of benzothiophene derivatives. This compound is characterized by the presence of a benzothiophene ring system, which is fused with a carboxylate group and an acetamido group substituted with a 4-chlorophenyl moiety. Benzothiophene derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
The synthesis of ETHYL 2-[2-(4-CHLOROPHENYL)ACETAMIDO]-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step synthetic routes. One common method involves the acylation of 2-aminobenzothiophene with 4-chlorophenylacetyl chloride to form the corresponding acetamido derivative. This intermediate is then esterified with ethyl chloroformate to yield the final product. The reaction conditions often require the use of organic solvents such as dichloromethane or chloroform, and catalysts like triethylamine to facilitate the reactions .
Chemical Reactions Analysis
ETHYL 2-[2-(4-CHLOROPHENYL)ACETAMIDO]-1-BENZOTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to alcohols.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex benzothiophene derivatives, which are valuable in medicinal chemistry.
Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Preliminary studies suggest that this compound may possess anti-inflammatory, antimicrobial, and anticancer properties, although further research is needed to confirm these effects.
Mechanism of Action
The mechanism of action of ETHYL 2-[2-(4-CHLOROPHENYL)ACETAMIDO]-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects .
Comparison with Similar Compounds
ETHYL 2-[2-(4-CHLOROPHENYL)ACETAMIDO]-1-BENZOTHIOPHENE-3-CARBOXYLATE can be compared with other benzothiophene derivatives such as:
2-(4-Chlorophenyl)benzothiophene: Lacks the acetamido and carboxylate groups, resulting in different biological activities.
2-Aminobenzothiophene: Contains an amino group instead of the acetamido group, leading to different reactivity and applications.
Benzothiophene-3-carboxylate:
These comparisons highlight the unique structural features of this compound and its potential for diverse applications in scientific research and industry.
Properties
IUPAC Name |
ethyl 2-[[2-(4-chlorophenyl)acetyl]amino]-1-benzothiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO3S/c1-2-24-19(23)17-14-5-3-4-6-15(14)25-18(17)21-16(22)11-12-7-9-13(20)10-8-12/h3-10H,2,11H2,1H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVTVYTRZLZYPFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=CC=CC=C21)NC(=O)CC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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